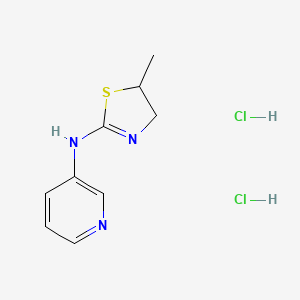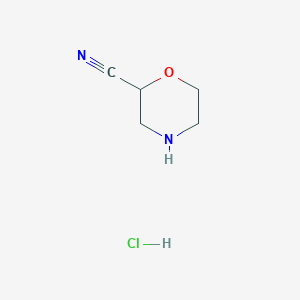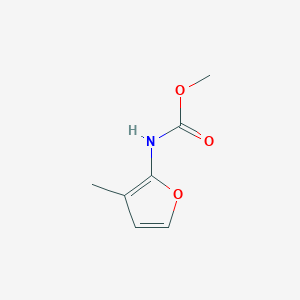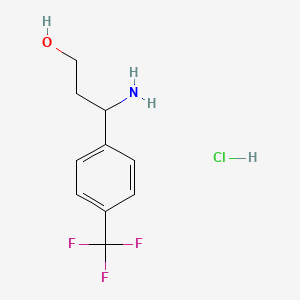
5,6-Dihydro-1,4-dioxin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-1,4-dioxin-2-ylmethanol is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.11 g/mol. This compound features a 1,4-dioxin ring, which is a six-membered ring containing two oxygen atoms. The presence of a methanol group attached to the 2-position of the dioxin ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol can be achieved through several methods. One common approach involves the use of organolithium reagents. For instance, an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety can be used as a homologating agent to build up a fully protected divinylcarbinol by two different synthetic procedures: a step-by-step approach or a tandem process . These procedures involve the use of methyl pyruvate as a starting material, followed by a series of reactions to introduce the dioxin ring and the methanol group.
Análisis De Reacciones Químicas
5,6-Dihydro-1,4-dioxin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium compounds, which are highly reactive toward most functional groups even under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol with electrophilic species can lead to the formation of divinylcarbinol derivatives .
Aplicaciones Científicas De Investigación
5,6-Dihydro-1,4-dioxin-2-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, derivatives of this compound have been explored for their potential as dual inhibitors of blood coagulation factors Xa and XIa, which are important targets for anticoagulant therapy . Additionally, its reactivity and versatility make it useful in industrial applications, such as the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWDISLPDYFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)



![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)

